molecular formula C12H14N2O3S B4926534 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4926534
M. Wt: 266.32 g/mol
InChI Key: LFYXOGJPCWTKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thiamethoxam, is a neonicotinoid insecticide that is widely used in agriculture to control pests. It was first introduced in 1999 and has since become one of the most popular insecticides due to its high efficacy and low toxicity to non-target organisms.

Mechanism of Action

Thiamethoxam acts as a neurotoxin by binding to the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system. This causes overstimulation of the receptors, leading to paralysis and death of the insect. The selectivity of 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione for nAChRs in insects is due to differences in the structure of the receptors between insects and mammals.
Biochemical and physiological effects:
Thiamethoxam has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt feeding behavior, inhibit growth and development, and reduce reproductive success. It can also affect the insect's immune system, making it more susceptible to diseases and parasites.

Advantages and Limitations for Lab Experiments

Thiamethoxam has several advantages for lab experiments, including its high efficacy, low toxicity to non-target organisms, and ease of application. However, it also has some limitations, such as its potential for resistance development and its effects on non-target organisms at high doses.

Future Directions

There are several areas of future research for 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new formulations and application methods to improve efficacy and reduce environmental impact. There is also a need for more research on the effects of 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione on non-target organisms, particularly in aquatic ecosystems. Additionally, there is a need for more research on the potential for resistance development and the development of strategies to manage resistance.

Synthesis Methods

Thiamethoxam is synthesized by reacting 3-methylthiophene-2-carboxylic acid with 3-chloro-2-methyl-1-propene in the presence of a base to form 3-methylthiophene-2-carboxylic acid 3-methylbut-2-enyl ester. This intermediate is then reacted with 1,3-dimethyl-2-nitroguanidine in the presence of a reducing agent to form 1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

Thiamethoxam has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective against a wide range of pests, including aphids, whiteflies, and thrips. It is also relatively safe for beneficial insects such as bees and ladybugs, making it a popular choice for integrated pest management programs.

properties

IUPAC Name

1,3-dimethyl-5-[(5-methylthiophen-2-yl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-5,9H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYXOGJPCWTKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[(5-methylthiophen-2-yl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.